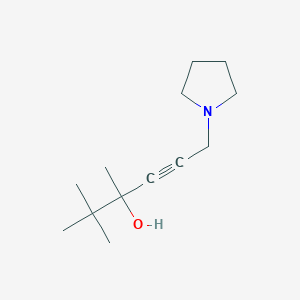
2,2,3-trimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3-trimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol, also known as TTHA, is a compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
2,2,3-trimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol has been found to modulate the activity of various cellular signaling pathways, including the mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound has been found to inhibit the activity of mTOR, which is a key regulator of protein synthesis and degradation. Additionally, this compound has been found to inhibit the activity of NF-κB, which is a key regulator of inflammation. Furthermore, this compound has been found to activate the activity of the MAPK pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the inhibition of inflammation, and the modulation of neurotransmitter release. This compound has been found to inhibit cell proliferation in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Additionally, this compound has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. Furthermore, this compound has been found to inhibit inflammation in various cell types, including macrophages and microglia. Finally, this compound has been found to modulate neurotransmitter release, particularly the release of glutamate, which is a key neurotransmitter involved in the regulation of neuronal activity.
Vorteile Und Einschränkungen Für Laborexperimente
2,2,3-trimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol has several advantages for lab experiments, including its unique fluorescent properties, its ability to modulate cellular signaling pathways, and its potential therapeutic applications. However, this compound also has limitations, including its limited solubility in aqueous solutions, its potential toxicity, and its potential off-target effects.
Zukünftige Richtungen
There are several future directions for research on 2,2,3-trimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol, including the development of new this compound derivatives with improved solubility and reduced toxicity, the identification of new cellular signaling pathways modulated by this compound, and the further investigation of this compound's potential therapeutic applications. Additionally, this compound could be used as a tool for studying the role of cellular signaling pathways in various disease states, including cancer, inflammation, and neurological disorders. Finally, this compound could be used as a biosensor for detecting specific biomolecules in various biological samples, including blood, urine, and cerebrospinal fluid.
Conclusion
In conclusion, this compound is a unique compound that has gained significant attention in scientific research due to its potential therapeutic applications, its ability to modulate cellular signaling pathways, and its unique fluorescent properties. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. While this compound has several advantages for lab experiments, it also has limitations, including its limited solubility in aqueous solutions, its potential toxicity, and its potential off-target effects. There are several future directions for research on this compound, including the development of new this compound derivatives with improved solubility and reduced toxicity, the identification of new cellular signaling pathways modulated by this compound, and the further investigation of this compound's potential therapeutic applications.
Synthesemethoden
2,2,3-trimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol has been synthesized using various methods, including the Sonogashira coupling reaction, the Suzuki-Miyaura cross-coupling reaction, and the Pd-catalyzed coupling reaction. The Sonogashira coupling reaction involves the reaction between 2,2,3-trimethyl-4-pentyn-3-one and 1-bromo-1-pyrrolidin-1-ylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The Suzuki-Miyaura cross-coupling reaction involves the reaction between 2,2,3-trimethyl-4-pentyn-3-one and 1-bromo-1-pyrrolidin-1-ylboronic acid in the presence of a palladium catalyst and a base. The Pd-catalyzed coupling reaction involves the reaction between 2,2,3-trimethyl-4-pentyn-3-one and 1-bromo-1-pyrrolidin-1-ylacetylene in the presence of a palladium catalyst and a base.
Wissenschaftliche Forschungsanwendungen
2,2,3-trimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol has been used in various scientific research studies, including its application in the development of new drugs, as a tool for studying cellular signaling pathways, and as a biosensor for detecting specific biomolecules. This compound has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. Additionally, this compound has been used as a tool for studying cellular signaling pathways, particularly those involved in the regulation of protein synthesis and degradation. Furthermore, this compound has been used as a biosensor for detecting specific biomolecules, such as glucose and glutamate, due to its unique fluorescent properties.
Eigenschaften
IUPAC Name |
2,2,3-trimethyl-6-pyrrolidin-1-ylhex-4-yn-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-12(2,3)13(4,15)8-7-11-14-9-5-6-10-14/h15H,5-6,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRWQQOLYYCQKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C#CCN1CCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-tert-butylphenyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B5024139.png)
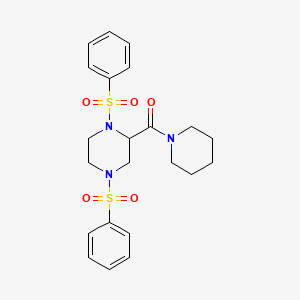

![N-[1-(1-adamantyl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B5024154.png)
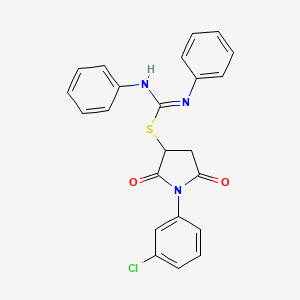
![2-(4-isopropylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5024165.png)
![3-(1-naphthyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5024170.png)
![N~2~-benzyl-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5024174.png)
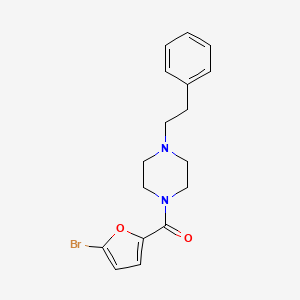
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5024180.png)
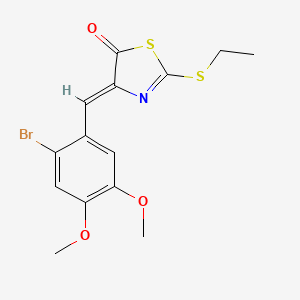
![N-(2,6-difluorophenyl)-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]-1-piperidinecarboxamide](/img/structure/B5024208.png)
![4-allyl-2-methoxy-1-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B5024216.png)
![2-[3-(4-morpholinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5024223.png)